
5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The specific steps for synthesizing this compound may include:
Formation of the hydrazone: Reacting phenylhydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone.
Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization, forming the indole ring.
Functionalization: Introducing the hexyl group and the carbaldehyde group through subsequent reactions, such as alkylation and formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the indole ring allows it to engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity. The methoxy and hexyl groups may further modulate its activity by affecting its solubility, membrane permeability, and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexyl-2-phenyl-1H-indole-3-carbaldehyde: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Hexyl-2-(4-hydroxyphenyl)-1H-indole-3-carbaldehyde: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
5-Hexyl-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: Features a chloro group, which may enhance its electron-withdrawing properties and influence its reactivity.
Uniqueness
5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The combination of the hexyl chain, methoxyphenyl group, and carbaldehyde functional group provides a distinct molecular structure that can be tailored for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
920514-84-7 |
|---|---|
Molekularformel |
C22H25NO2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C22H25NO2/c1-3-4-5-6-7-16-8-13-21-19(14-16)20(15-24)22(23-21)17-9-11-18(25-2)12-10-17/h8-15,23H,3-7H2,1-2H3 |
InChI-Schlüssel |
IXPSUNCRNLVCKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde](/img/structure/B12618182.png)
![N-(furan-2-ylmethyl)-2-(5-oxo-2-(pyridin-3-yl)-9,10-dihydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-6(8H)-yl)acetamide](/img/structure/B12618189.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
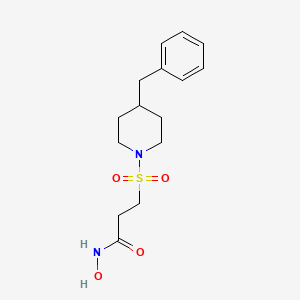
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
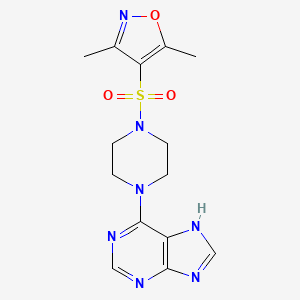
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
![5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12618222.png)
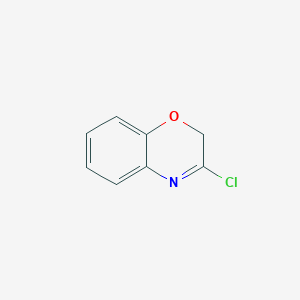

![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
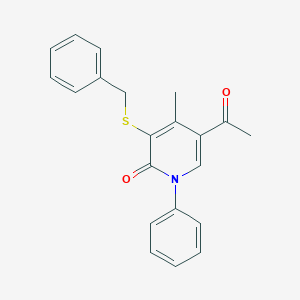
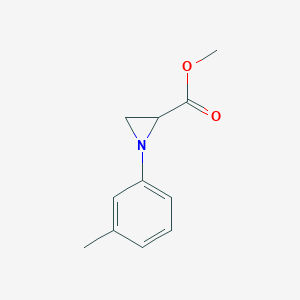
![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)
